

Structural Basis of IACS-13909 Binding to SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	IACS-13909			
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Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[4] IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide provides an in-depth analysis of the structural basis of IACS-13909's interaction with SHP2, detailing the binding mechanism, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7] [8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition and allows for substrate dephosphorylation.



Allosteric inhibitors of SHP2, such as **IACS-13909**, function by binding to a site distinct from the catalytic pocket.[2][9] This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in signaling cascades.[7][8] This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[4]

IACS-13909: A Potent and Selective Allosteric Inhibitor

IACS-13909 was identified as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][10] It effectively suppresses signaling through the MAPK pathway and has shown efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.[1][9] A key finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][3][11]

Quantitative Binding and Activity Data

The potency and binding affinity of **IACS-13909** for SHP2 have been characterized through various biochemical and biophysical assays.

Parameter	Value	Method	Reference
IC50	~15.7 nM	In vitro enzymatic assay with full-length human SHP2	[1][3][5]
Kd	~32 nM	Isothermal Titration Calorimetry (ITC)	[1][3][5]
PDB ID	6WU8	X-ray Crystallography	[1][12]
Resolution	2.40 Å	X-ray Crystallography	[12]

Structural Basis of IACS-13909 Binding

The co-crystal structure of **IACS-13909** in complex with human SHP2 (PDB: 6WU8) reveals the precise molecular interactions that underpin its allosteric inhibition.[1][12] **IACS-13909** binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[13] This binding



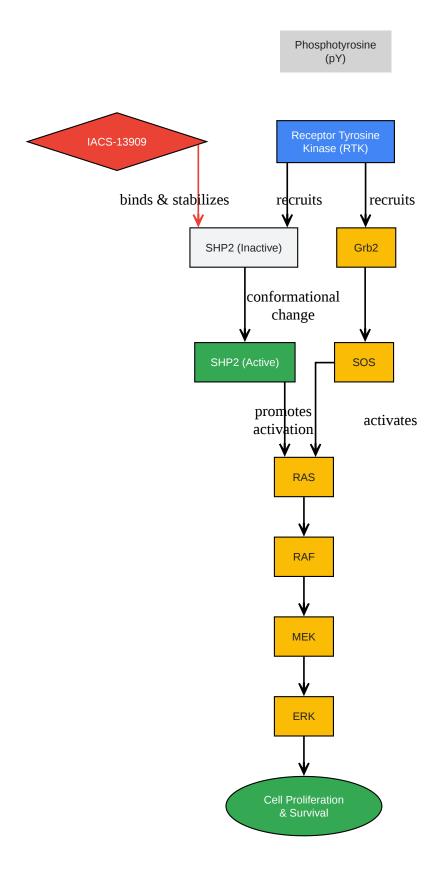
stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that locks the protein's conformation. The high selectivity of IACS-13909 for SHP2 over other phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid differences within this allosteric binding pocket.[10][13] For instance, the presence of Proline 491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in SHP1.[1]

Signaling Pathway and Mechanism of Action

The binding of IACS-13909 to SHP2 has direct consequences on downstream signaling. By locking SHP2 in its inactive state, IACS-13909 prevents the dephosphorylation of its substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.





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Caption: SHP2 signaling pathway and the inhibitory action of IACS-13909.

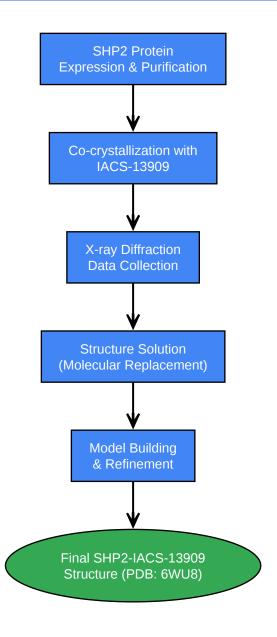


Experimental Protocols X-ray Crystallography

To determine the co-crystal structure of **IACS-13909** and SHP2, the following general protocol is employed:

- Protein Expression and Purification: Full-length human SHP2 is expressed in an E. coli
 expression system and purified to homogeneity using standard chromatographic techniques.
- Co-crystallization: The purified SHP2 protein is incubated with a molar excess of IACS-13909. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) at various temperatures.
- Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
- Structure Determination and Refinement: The structure is solved by molecular replacement
 using a previously determined structure of SHP2 as a search model. The model is then
 refined against the collected diffraction data, and the inhibitor is built into the electron density
 map.





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Caption: Experimental workflow for determining the SHP2-IACS-13909 co-crystal structure.

In Vitro Enzymatic Assay

The inhibitory activity of **IACS-13909** on SHP2 phosphatase activity is determined using a biochemical assay:

 Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g., a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for phosphate detection).



- Assay Procedure:
 - SHP2 enzyme is pre-incubated with varying concentrations of IACS-13909.
 - The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of free phosphate generated is quantified using the detection reagent.
- Data Analysis: The concentration of IACS-13909 that inhibits 50% of the enzyme activity
 (IC50) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

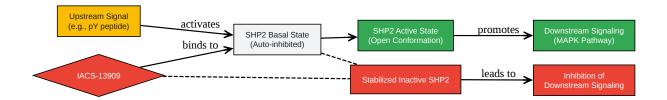
ITC is used to directly measure the binding affinity (Kd) of IACS-13909 to SHP2:

- Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter, and a concentrated solution of IACS-13909 is loaded into the injection syringe. Both are in the same buffer.
- Titration: A series of small injections of IACS-13909 into the SHP2 solution is performed.
- Data Acquisition: The heat change associated with each injection is measured.
- Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Logical Relationship of Allosteric Inhibition

The allosteric inhibition of SHP2 by **IACS-13909** can be understood through a logical relationship diagram.





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- To cite this document: BenchChem. [Structural Basis of IACS-13909 Binding to SHP2: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3028516#structural-basis-of-iacs-13909-binding-to-shp2]

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